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Compound of Interest

Compound Name: Fructo-oligosaccharide DP14

Cat. No.: B12399284

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructo-oligosaccharides (FOS) are a class of non-digestible carbohydrates that have garnered
significant attention for their prebiotic properties and potential therapeutic applications. This
technical guide focuses on the characterization of a specific long-chain FOS with a degree of
polymerization of 14 (DP14). While much of the existing research pertains to shorter-chain
FOS, this document consolidates available information and extrapolates from data on similar
high-DP inulin-type fructans to provide a comprehensive overview of FOS DP14. This guide is
intended for researchers, scientists, and professionals in drug development who are interested
in the physicochemical properties, analytical methodologies, and biological activities of this
specific oligosaccharide.

Physicochemical Properties

The physicochemical properties of Fructo-oligosaccharide DP14 are largely influenced by its
chain length. While specific quantitative data for FOS DP14 is limited, the following table
summarizes the expected properties based on studies of inulin-type fructans with a degree of
polymerization greater than 10.[1][2][3][4]
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Expected
Property Description Valuel/Characteristic for
FOS DP14
Calculated based on a terminal
Molecular Formula Cs4H142071

glucose and 13 fructose units.

Calculated based on the

Molecular Weight 2448.08 g/mol
molecular formula.
Lower solubility in cold water
. ) ) compared to shorter-chain
N The ability to dissolve in a o
Solubility FOS; solubility increases

solvent.

significantly with temperature.

[1]

Water Holding Capacity

The ability to retain water.

Expected to be high,
contributing to viscosity and
gel formation in aqueous

solutions.[2]

Thermal Stability

Resistance to decomposition

at high temperatures.

Generally stable at neutral pH
up to 100°C, but susceptible to
hydrolysis at acidic pH (< 4),
especially with heat.[1]

Relative sweetness compared

Long-chain FOS like DP14 are

Sweetness expected to have very low to
to sucrose.
no sweetness.
) ) Solutions of high-DP FOS are
] ) The resistance of a fluid to ]
Viscosity q more viscous than those of
ow.
shorter-chain FOS.[5]
] Typically a white, amorphous
Appearance Physical form.

powder.[2]

Analytical Characterization
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The characterization of FOS DP14 requires advanced analytical techniques to determine its
purity, molecular weight, and structure. High-Performance Anion-Exchange Chromatography
with Pulsed Amperometric Detection (HPAEC-PAD) and Matrix-Assisted Laser
Desorption/lonization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are the primary
methods employed for this purpose.

Experimental Protocol: HPAEC-PAD for FOS DP14
Analysis

This protocol is adapted from established methods for the analysis of long-chain fructans.[5][6]

[71I8]1[°]
Objective: To separate and quantify FOS DP14 from a mixture of oligosaccharides.
Instrumentation:
e High-Performance Liquid Chromatography (HPLC) system
¢ Anion-exchange column (e.g., CarboPac™ PA100 or similar)
e Pulsed Amperometric Detector (PAD) with a gold electrode
Reagents:
e Deionized water (18 MQ-cm)
e Sodium hydroxide (NaOH), 50% (w/w)
e Sodium acetate (NaOAc), anhydrous
Procedure:
e Eluent Preparation:
o Eluent A: 150 mM Sodium Hydroxide (NaOH)

o Eluent B: 150 mM NaOH with 500 mM Sodium Acetate (NaOACc)
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e Sample Preparation:

o Dissolve the FOS sample in deionized water to a final concentration of 10-100 pg/mL.

o Filter the sample through a 0.22 um syringe filter before injection.

o Chromatographic Conditions:

[e]

o

[¢]

[e]

[e]

Gradient Elution:

Flow Rate: 1.0 mL/min.

Injection Volume: 25 pL.

Column Temperature: 30°C.

Column: CarboPac™ PA100 (4 x 250 mm) with a guard column.

Time (min) % Eluent A % Eluent B
0 100 0

1 100 0

40 0 100

50 0 100

51 100 0

| 60100 |0 |
o Detection:

o Use a pulsed amperometric detector with a gold working electrode and an Ag/AgCI

reference electrode.

o Apply a waveform suitable for carbohydrate detection.

o Data Analysis:
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o ldentify the peak corresponding to DP14 based on its retention time relative to FOS
standards of known degrees of polymerization.

o Quantify the peak area to determine the concentration of FOS DP14.

Sample & Eluent Preparation

Dissolve & Filter FOS Sample
HPAEC System Data Analysis
ion
Prepare Eluent A (NaOH) njector Anion-Exchange Column Pulsed Amperometric Detector Generate Chromatogram Identify & Quantify DP14 Peak

Prepare Eluent B (NaOH + NaOAc)

Click to download full resolution via product page

HPAEC-PAD experimental workflow for FOS DP14 analysis.

Experimental Protocol: MALDI-TOF MS for FOS DP14
Analysis

This protocol is based on general procedures for the mass spectrometric analysis of high
molecular weight oligosaccharides.[10][11][12][13][14]

Objective: To determine the molecular weight of FOS DP14 and confirm its degree of
polymerization.

Instrumentation:
e MALDI-TOF Mass Spectrometer

Reagents:
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e Matrix solution: 2,5-dihydroxybenzoic acid (DHB) at 10 mg/mL in 50:50 acetonitrile/water
with 0.1% trifluoroacetic acid (TFA).

e FOS DP14 sample.
Procedure:
e Sample Preparation:

o Mix 1 pL of the FOS DP14 sample solution (approximately 1 mg/mL in deionized water)
with 1 pL of the DHB matrix solution directly on the MALDI target plate.

o Allow the mixture to air-dry completely at room temperature, forming a crystalline matrix.
e Mass Spectrometry Analysis:
o Acquire mass spectra in the positive ion reflectron mode.

o Calibrate the instrument using a standard mixture of peptides or oligosaccharides with
known molecular weights.

o The expected m/z for the sodium adduct ([M+Na]*) of FOS DP14 (CsaH142071) is
approximately 2471.07 Da.

o Data Analysis:
o Identify the peak corresponding to the [M+Na]* ion of FOS DP14.

o Confirm the degree of polymerization by observing the mass difference between adjacent
oligomer peaks if a mixture is present.
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Sample Preparation

MALDI-TOF MS Data Analysis
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Click to download full resolution via product page
MALDI-TOF MS experimental workflow for FOS DP14 analysis.

Biological Activity and Signaling Pathways

Fructo-oligosaccharides, including those with a high degree of polymerization, are recognized
for their prebiotic activity. They are not hydrolyzed by human digestive enzymes in the upper
gastrointestinal tract and thus reach the colon intact, where they are selectively fermented by
beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[15][16][17][18][19] The
fermentation of FOS leads to the production of short-chain fatty acids (SCFAS) like acetate,
propionate, and butyrate, which have numerous health benefits.

While signaling pathways specifically activated by FOS DP14 have not been elucidated,
research on general FOS mixtures suggests their impact on host signaling through the actions
of their fermentation products and their influence on the gut microbiota.

Prebiotic Activity and Gut Microbiota Modulation

Long-chain FOS, such as DP14, are fermented more slowly and in more distal parts of the
colon compared to their shorter-chain counterparts.[15] This sustained fermentation can have a
prolonged beneficial effect on the gut microbiota composition and activity.

Host Signaling Pathways Influenced by FOS

The metabolic products of FOS fermentation, particularly SCFAs, can modulate host signaling
pathways involved in inflammation, metabolism, and gut barrier function.
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» IRS/PI3K/AKT Signaling Pathway: Some studies suggest that FOS, in combination with other
prebiotics, can improve neuroinflammation and cognitive function by up-regulating the
IRS/PI3K/AKT signaling pathway.[20][21] This pathway is crucial for cell growth, proliferation,

and survival.

o Aromatic Hydrocarbon Receptor (AhR) Activation: FOS may alleviate colitis by modulating
gut microbiota-dependent tryptophan metabolism.[22] This leads to the production of indole
derivatives that activate the Aromatic Hydrocarbon Receptor (AhR), which in turn promotes
the expression of interleukin-22 (IL-22) and strengthens the intestinal barrier.[22]
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Generalized signaling pathways influenced by FOS fermentation in the gut.
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Conclusion

Fructo-oligosaccharide DP14 represents a long-chain prebiotic with significant potential for
modulating the gut microbiota and influencing host health. While specific quantitative data for
this molecule is still emerging, characterization can be effectively performed using advanced
analytical techniques such as HPAEC-PAD and MALDI-TOF MS. The biological activities of
FOS DP14 are expected to be similar to other high-DP fructans, primarily centered around its
selective fermentation in the colon and the subsequent production of beneficial metabolites that
interact with host signaling pathways. Further research is warranted to fully elucidate the
specific physicochemical properties and biological functions of FOS DP14, which will be crucial
for its potential application in functional foods, dietary supplements, and therapeutic
interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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